Aluminum palmitate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aluminum palmitate, also known as this compound, is a compound formed by the reaction of hexadecanoic acid (palmitic acid) with aluminum. It is a white solid that is insoluble in water but soluble in organic solvents like toluene. This compound is used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, emulsifier, and thickening agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aluminum palmitate, can be synthesized through a reaction between sodium palmitate and aluminum sulfate. The reaction involves the following steps:

- Dissolve sodium palmitate in water.

- Add aluminum sulfate solution to the sodium palmitate solution.

- The reaction results in the formation of this compound and sodium sulfate.

- The this compound is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods

In industrial settings, the production of hexadecanoic acid, aluminum salt, follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reactants and solvents is essential to avoid contamination and ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Aluminum palmitate, undergoes various chemical reactions, including:

Hydrolysis: When exposed to water, it can hydrolyze to form hexadecanoic acid and aluminum hydroxide.

Oxidation: It can undergo oxidation reactions, especially when exposed to strong oxidizing agents.

Substitution: It can participate in substitution reactions where the aluminum ion can be replaced by other metal ions.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic conditions can facilitate hydrolysis.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound.

Substitution: Metal salts like sodium chloride or potassium nitrate can be used in substitution reactions.

Major Products Formed

Hydrolysis: Hexadecanoic acid and aluminum hydroxide.

Oxidation: Oxidized derivatives of hexadecanoic acid.

Substitution: New metal salts formed by replacing aluminum.

Aplicaciones Científicas De Investigación

Aluminum palmitate, has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: Studied for its effects on cell membranes and its potential role in cellular signaling pathways.

Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.

Industry: Employed as a lubricant, emulsifier, and thickening agent in the production of cosmetics, pharmaceuticals, and food products

Mecanismo De Acción

The mechanism of action of hexadecanoic acid, aluminum salt, involves its interaction with cell membranes and proteins. The aluminum ion can bind to various molecular targets, altering their structure and function. This binding can affect cellular signaling pathways, leading to changes in cellular behavior. The compound’s ability to form stable complexes with other molecules also contributes to its effectiveness in various applications .

Comparación Con Compuestos Similares

Aluminum palmitate, can be compared with other similar compounds such as:

Aluminum stearate: Similar in structure but derived from stearic acid. It has similar applications but different physical properties.

Aluminum oleate: Derived from oleic acid, it has different solubility and reactivity characteristics.

Aluminum myristate: Derived from myristic acid, it has a shorter carbon chain and different physical properties

Conclusion

This compound, is a versatile compound with a wide range of applications in various fields. Its unique properties and reactivity make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing processes.

Propiedades

Número CAS |

555-35-1 |

|---|---|

Fórmula molecular |

C16H32AlO2 |

Peso molecular |

283.41 g/mol |

Nombre IUPAC |

aluminum;hexadecanoate |

InChI |

InChI=1S/C16H32O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |

Clave InChI |

RGAXDXKVSRGKQE-UHFFFAOYSA-N |

SMILES |

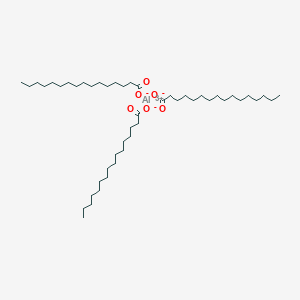

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)O.[Al] |

Color/Form |

White to yellow mass or powder |

Key on ui other cas no. |

101012-91-3 555-35-1 |

Descripción física |

White to yellow solid; [Merck Index] Light silvery-white odorless solid; Insoluble in water; [MSDSonline] |

Vida útil |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Solubilidad |

Soluble in petroleum ether, ethanol, benzene Practically insoluble in water or alcohol; when fresh, dissolves in petroleum ether or oil turpentine INSOL IN ACETONE |

Sinónimos |

Hexadecanoic acid. aluminum salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.